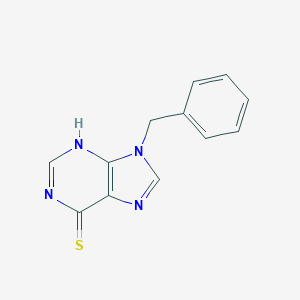

9-benzyl-3H-purine-6-thione

Descripción general

Descripción

9-benzyl-3H-purine-6-thione is a heterocyclic compound that belongs to the purine family. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound has a molecular formula of C12H10N4S and a molecular weight of 242.3 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-3H-purine-6-thione can be achieved through various methods. One common approach involves the alkylation of 6-thiopurines. This method typically involves the reaction of 6-thiopurines with benzyl halides under basic conditions . Another method involves the reaction of 6-halogenopurines with mercaptans, followed by cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions

9-benzyl-3H-purine-6-thione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6-thione position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Precursor for Purine Derivatives

9-benzyl-3H-purine-6-thione serves as an essential precursor in the synthesis of various purine derivatives. Its thione group provides reactive sites for further chemical modifications, facilitating the development of new compounds with tailored properties for specific applications in medicinal chemistry and drug development.

Synthetic Pathways

The compound can be synthesized through several methods, including nucleophilic substitutions and cyclization reactions. For example, reactions involving benzyl halides and thiourea derivatives have been reported to yield this compound effectively.

Biological Research

Nucleic Acid Metabolism Studies

In biological research, this compound is utilized to study nucleic acid metabolism. Its structural similarity to natural purines allows researchers to investigate its effects on nucleic acid synthesis and degradation pathways, providing insights into cellular processes and potential therapeutic targets.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor, particularly in studies focusing on enzymes involved in nucleotide metabolism. Its ability to interfere with these enzymes can lead to the development of novel inhibitors that may have therapeutic applications in treating diseases characterized by dysregulated nucleotide metabolism.

Medicinal Applications

Anticancer Properties

The compound has been investigated for its anticancer properties due to its ability to disrupt nucleic acid synthesis, which is crucial for cancer cell proliferation. Research indicates that this compound can inhibit the growth of various cancer cell lines, making it a candidate for further development as an anticancer agent.

Potential Therapeutic Uses

Beyond cancer treatment, this compound may have applications in treating other diseases where nucleic acid synthesis plays a critical role. Its unique structure allows for modifications that could enhance its efficacy and selectivity against specific targets.

Industrial Applications

Pharmaceutical Development

In the pharmaceutical industry, this compound is used as a building block for developing new drugs. Its versatility in chemical reactions makes it suitable for creating complex molecules that can be optimized for various therapeutic uses.

Research Tool in Drug Development

As a research tool, this compound aids in the exploration of new drug candidates and mechanisms of action. It provides a framework for understanding how modifications to purine structures can influence biological activity and pharmacological properties.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation at low concentrations of this compound. |

| Study B | Enzyme Inhibition | Identified as a potent inhibitor of specific nucleoside kinases, highlighting its potential in targeting nucleotide metabolism. |

| Study C | Synthesis Pathways | Developed efficient synthetic routes using benzyl halides, showcasing its utility as a precursor for related compounds. |

Mecanismo De Acción

The mechanism of action of 9-benzyl-3H-purine-6-thione involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, it has been shown to inhibit the activity of enzymes involved in DNA synthesis, which can lead to the suppression of cancer cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

6-mercaptopurine: A well-known antileukemia agent.

Thioguanine: Another antileukemia agent with similar properties.

Azathioprine: An immunosuppressive agent used in organ transplantation and autoimmune diseases.

Uniqueness

9-benzyl-3H-purine-6-thione is unique due to its benzyl substitution at the 9-position, which can enhance its binding affinity to certain molecular targets compared to other similar compounds. This unique structure may contribute to its distinct biological activities and potential therapeutic applications.

Actividad Biológica

9-Benzyl-3H-purine-6-thione is a heterocyclic compound that belongs to the purine family, characterized by its unique benzyl substitution at the 9-position. This structural feature enhances its binding affinity to various molecular targets, making it a compound of interest in medicinal chemistry and biological research. The compound has demonstrated potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

- Molecular Formula: C12H10N4S

- Molecular Weight: 242.3 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit the activity of enzymes involved in DNA synthesis, which is crucial for cancer cell proliferation. This inhibition disrupts various biochemical pathways, leading to potential therapeutic benefits in cancer treatment.

Antimycobacterial Activity

Research indicates that this compound exhibits significant antimycobacterial properties against Mycobacterium tuberculosis (Mtb). A study synthesized a library of purine analogs, including this compound, and found that certain derivatives showed moderate to good inhibitory activity against Mtb. The presence of the benzyl group at the 9-position was noted to enhance this activity .

Table 1: Antimycobacterial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 0.78 | High |

| 9-Benzyl-2-chloro-6-(2-furyl)purine | 0.78 | High |

| Other derivatives | >1 | Moderate to Low |

Antitumor Activity

The compound has also been investigated for its antitumor effects. It acts as an inhibitor of purine nucleoside phosphorylase (PNP), which is involved in the metabolism of thiopurines like 6-thioguanine. Inhibition of PNP can enhance the cytotoxicity of thiopurines against certain tumor cells, particularly those of T-cell origin .

Case Study: Enhanced Cytotoxicity

In a study involving CEM cells, it was observed that the combination of 9-benzyl-9-deazaguanine (a PNP inhibitor) with 6-thio-2'-deoxyguanosine significantly increased the required concentration for cell growth inhibition, suggesting a synergistic effect that could be exploited for cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at various positions on the purine ring can significantly affect biological activity. For instance, substituents at the 2-position have been shown to enhance antimycobacterial activity, while variations at the 6-position can influence both antitumor and antimicrobial activities .

Table 2: Structure-Activity Relationship Insights

| Position Modified | Substituent Type | Effect on Activity |

|---|---|---|

| 2 | Chlorine | Increased antimycobacterial activity |

| 6 | Aryl | Enhanced antitumor efficacy |

| 9 | Benzyl | Improved binding affinity |

Propiedades

IUPAC Name |

9-benzyl-3H-purine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S/c17-12-10-11(13-7-14-12)16(8-15-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBDEMIFDOANPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2NC=NC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30397319 | |

| Record name | 9-Benzyl-3,9-dihydro-6H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17447-84-6 | |

| Record name | NSC25726 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25726 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzyl-3,9-dihydro-6H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30397319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.